Benzyl-2,3,4,5,6-d5 cyanide

Catalog No.
S681384
CAS No.
70026-36-7
M.F
C8H7N
M. Wt
122.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl-2,3,4,5,6-d5 cyanide

CAS Number

70026-36-7

Product Name

Benzyl-2,3,4,5,6-d5 cyanide

IUPAC Name

2-(2,3,4,5,6-pentadeuteriophenyl)acetonitrile

Molecular Formula

C8H7N

Molecular Weight

122.18 g/mol

InChI

InChI=1S/C8H7N/c9-7-6-8-4-2-1-3-5-8/h1-5H,6H2/i1D,2D,3D,4D,5D

InChI Key

SUSQOBVLVYHIEX-RALIUCGRSA-N

SMILES

C1=CC=C(C=C1)CC#N

Synonyms

(Cyanomethyl)benzene-d5; 2-Phenylacetonitrile-d5; 2-Phenylethanenitrile-d5; Benzeneethanenitrile-d5; Benzyl-d5 Cyanide; Benzyl-d5 Nitrile; NSC 118418-d5; NSC 3407-d5; Phenacetonitrile-d5; Phenylacetonitrile-d5; α-Cyanotoluene-d5; α-Phenylacetonitrile

Canonical SMILES

C1=CC=C(C=C1)CC#N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC#N)[2H])[2H]

Benzyl-2,3,4,5,6-d5 cyanide has the chemical formula C8H7N and is characterized by the presence of five deuterium atoms. This isotopic labeling makes it particularly valuable in studies involving nuclear magnetic resonance spectroscopy and other analytical techniques. The compound appears as a colorless to pale yellow liquid with a faint aromatic odor .

Benzyl-2,3,4,5,6-d5 cyanide itself likely doesn't have a specific mechanism of action in biological systems. Its primary function is as a scientific tool for investigating the behavior of similar non-deuterated molecules within an organism or complex system [].

  • Toxicity: Benzyl cyanide is moderately toxic and can cause irritation upon inhalation, ingestion, or skin contact.
  • Flammability: Benzyl cyanide is flammable and can ignite with heat or open flame.

Deuterium labeling for NMR spectroscopy:

Benzyl-2,3,4,5,6-d5 cyanide (BCd5) is a valuable tool in nuclear magnetic resonance (NMR) spectroscopy due to the presence of five deuterium (D) atoms replacing hydrogen (H) atoms in the aromatic ring. These deuterium atoms act as internal standards, providing a reference signal in the spectrum that is not obscured by signals from other protons in the molecule. This allows researchers to accurately assign resonances and study the structure and dynamics of complex molecules. Source: Tekla Strzalko et al., The Journal of organic chemistry, 2012:

Mechanistic studies in organic chemistry:

BCd5 can be used to investigate reaction mechanisms in organic chemistry by selectively deuterating specific positions in a molecule. This allows researchers to differentiate between reaction pathways and determine the fate of different functional groups. For example, studies have been conducted using BCd5 to understand the mechanisms of alkylation and deuteriation reactions involving benzyl halides and lithiated phenylacetonitriles. Source: Tekla Strzalko et al., The Journal of organic chemistry, 2012:

Benzyl-2,3,4,5,6-d5 cyanide undergoes various reactions typical of nitriles. These include:

  • Hydrolysis: Can be hydrolyzed to yield 2-phenylacetamide or phenylacetic acid.
  • Pinner Reaction: Involves the formation of phenylacetic acid esters.
  • Hydrogenation: Converts to β-phenethylamine.
  • Bromination: Yields brominated derivatives such as PhCHBrCN.
  • Base-Induced Reactions: These can generate new carbon-carbon bonds due to the active methylene unit present in the structure .

Benzyl-2,3,4,5,6-d5 cyanide can be synthesized through several methods:

  • Deuterated Benzyl Chloride Reaction: Reacting deuterated benzyl chloride with sodium cyanide.
  • Kolbe Nitrile Synthesis: Utilizing deuterated benzyl chloride in a Kolbe reaction to form the nitrile.
  • Oxidative Decarboxylation: Starting from deuterated phenylalanine .

Benzyl-2,3,4,5,6-d5 cyanide shares similarities with several related compounds. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaKey Features
Benzyl CyanideC8H7NNon-deuterated version; used widely in organic synthesis.
PhenylacetonitrileC9H9NAkin to benzyl cyanide but with an additional phenyl group.
2-PhenylacetamideC9H11NProduct of hydrolysis of benzyl cyanide; used in pharmaceuticals.
Benzene-d5C6D6Fully deuterated benzene; used for NMR studies but lacks the nitrile functionality.

Benzyl-2,3,4,5,6-d5 cyanide's unique isotopic labeling sets it apart from these compounds by providing specific insights into reaction mechanisms that are not available with non-deuterated analogs.

Deuterated Precursor Preparation

Deuterated precursors form the foundation of Benzyl-2,3,4,5,6-d5 cyanide synthesis. Key intermediates include benzene-d₅, bromobenzene-d₅, and benzaldehyde-d₅, each requiring specialized deuteration protocols:

  • Benzene-d₅: Produced via catalytic dehalogenation of bromobenzene-d₅ using a nickel catalyst (e.g., C₃₃H₃₀F₃N₂NiO₂P) and tert-butylmagnesium chloride. This method achieves 62% yield with 99.5% isotopic purity.
  • Bromobenzene-d₅: Synthesized by brominating benzene-d₆ with liquid bromine and iron shavings, followed by NaOH purification and vacuum distillation (57.7% yield).
  • Benzaldehyde-d₅: Prepared by reducing benzoyl chloride-d₅ with lithium aluminum deuteride (LiAlD₄) and oxidizing the resultant alcohol with MnO₂.

Table 1: Deuterated Precursors and Synthesis Routes

PrecursorMethodYieldIsotopic PuritySource
Benzene-d₅Catalytic dehalogenation of C₆D₅Br62%99.5% D
Bromobenzene-d₅Bromination of C₆D₆ with Br₂/Fe57.7%99.5% D
Benzaldehyde-d₅LiAlD₄ reduction → MnO₂ oxidation50%98% D

Kolbe Nitrile Synthesis Adaptation

The Kolbe nitrile synthesis is adapted for deuterated systems by reacting deuterated benzyl chloride (C₆D₅CH₂Cl) with sodium cyanide (NaCN). The reaction proceeds via an Sₙ2 mechanism in polar solvents like dimethyl sulfoxide (DMSO), minimizing isonitrile byproducts:

$$
\ce{C6D5CH2Cl + NaCN -> C6D5CH2CN + NaCl}
$$

Key modifications include:

  • Solvent Optimization: DMSO enhances reaction rates for sterically hindered substrates, achieving >90% conversion.
  • Temperature Control: Maintaining 60–80°C prevents thermal degradation of the nitrile.

Catalytic Deuteration Methods

Catalytic deuteration using palladium or ruthenium complexes enables direct incorporation of deuterium from D₂O:

  • Palladium-Benzoic Acid System: Pd(0) with benzoic acid facilitates sequential H/D exchange in alkynes, producing deuterated dienes with 75–93% deuteration at β- and γ-positions.
  • Ruthenium-Transient Directing Groups: RuCl₂(p-cymene) with electron-deficient anilines directs ortho-selective deuteration of benzaldehydes, achieving 85% isotopic incorporation.

Mechanistic Insight:
Deuteration occurs via reversible formation of palladium hydrides (Pd-D) or ruthenium-deuteride intermediates, followed by C–H activation and D transfer.

Industrial-Scale Production Protocols

Industrial synthesis prioritizes cost efficiency and scalability:

  • Continuous Flow Reactors: Benzyl chloride-d₅ and NaCN are fed continuously into a DMSO-filled reactor, with in-line purification via distillation.
  • Phase-Transfer Catalysis: Tetrabutylammonium bromide (TBAB) accelerates cyanide displacement in biphasic systems, reducing reaction time by 40%.
  • Waste Minimization: HCl byproducts are neutralized with NaOH, generating NaCl for disposal.

Table 2: Industrial Production Metrics

ParameterValueSource
Annual Output100+ tonnes
Purity≥99.5%
Cost per Kilogram\$1,200–\$1,500

Isotopic Purity Optimization Strategies

Achieving >99% deuterium content requires multi-step refinement:

  • Distillation: Vacuum fractional distillation separates C₆D₅CH₂CN (b.p. 234°C) from non-deuterated impurities.
  • Chromatography: Silica gel chromatography with hexane/ethyl acetate (9:1) removes polar byproducts.
  • Deuterium Excess: Using 10-fold molar excess of D₂O in catalytic deuteration ensures complete H/D exchange.

Challenges:

  • Isotopic Dilution: Protium contamination from moisture necessitates anhydrous conditions.
  • Side Reactions: Over-deuteration at the benzylic position is mitigated by limiting reaction time.

XLogP3

1.6

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Wikipedia

Benzyl-2,3,4,5,6-d5 cyanide

Dates

Modify: 2023-08-15

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